molecular formula C6H6N4 B112013 1-Aminobenzotriazole CAS No. 1614-12-6

1-Aminobenzotriazole

Cat. No.: B112013
CAS No.: 1614-12-6
M. Wt: 134.14 g/mol
InChI Key: JCXKHYLLVKZPKE-UHFFFAOYSA-N
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Description

1-aminobenzotriazole (ABT) is a non-specific cytochrome P450 (CYP) inhibitor. It does not appear to affect other enzymes, including UDP-glucuronosyltransferases. ABT acts as a CYP suicide substrate, producing maximal destruction of hepatic and renal microsome CYP protein in vitro at 10 mM. It is effective in vivo, significantly reducing CYP content in both liver and kidney in rats within two hours. The effects of ABT on CYP activity is time-dependent, with significant shift in IC50 values with preincubation.

Mechanism of Action

Target of Action

1-Aminobenzotriazole (1-ABT) is a pan-specific, mechanism-based inactivator of the xenobiotic metabolizing forms of cytochrome P450 in animals, plants, insects, and microorganisms . Cytochrome P450 enzymes play a crucial role in the metabolism of both endogenous compounds and xenobiotics .

Mode of Action

1-ABT acts as a mechanism-based inhibitor of cytochrome P450 enzymes . This means that it binds to the enzyme and undergoes a normal initial reaction to produce a reactive intermediate. This intermediate then irreversibly binds to the enzyme, leading to its inactivation .

Biochemical Pathways

The primary biochemical pathway affected by 1-ABT is the cytochrome P450 pathway. By inhibiting the cytochrome P450 enzymes, 1-ABT can affect the metabolism of various endogenous compounds and xenobiotics . This can lead to changes in the metabolism-dependent toxicity of drugs and chemicals .

Pharmacokinetics

The pharmacokinetics of 1-ABT varies depending on the species. For example, in rats, dogs, and monkeys, high plasma concentrations of 1-ABT were observed for over 24 hours after single oral doses of 50 mg/kg in rats, and 20 mg/kg in dogs and monkeys . In another study, it was found that 1-ABT can modulate oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats .

Result of Action

The molecular and cellular effects of 1-ABT’s action primarily involve the inactivation of cytochrome P450 enzymes. This can lead to changes in the metabolism of various compounds, potentially affecting their toxicity . Additionally, 1-ABT has been characterized as a potent inhibitor of monoamine oxidase (MAO), with more specificity towards MAO-B .

Action Environment

The action of 1-ABT can be influenced by environmental factors such as salt stress. For example, a study found that 1-ABT was effective in improving the survival, growth, and physiological processes of Tamarix chinensis cuttings under salt stress . There was a threshold effect when using 1-abt to facilitate propagation under salt stress .

Biochemical Analysis

Biochemical Properties

1-ABT interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of cytochrome P450 enzymes , which play a crucial role in the metabolism of xenobiotics. It also inhibits monoamine oxidase (MAO) enzymes , with more specificity towards MAO-B . The nature of these interactions is typically non-competitive, leading to a decrease in the maximum rate of reaction without affecting the affinity of the enzyme for its substrate .

Cellular Effects

1-ABT has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in metabolic pathways. For instance, it inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous compounds and xenobiotics . It also inhibits MAO enzymes, which play a role in the breakdown of neurotransmitters in the brain .

Molecular Mechanism

1-ABT exerts its effects at the molecular level through several mechanisms. It acts as a mechanism-based inactivator of cytochrome P450 enzymes , meaning it forms a reactive intermediate that binds to the enzyme and causes its inactivation. It also inhibits MAO enzymes through a non-competitive mechanism, where it binds to a site on the enzyme other than the active site, leading to a decrease in the maximum rate of reaction .

Temporal Effects in Laboratory Settings

The effects of 1-ABT can change over time in laboratory settings. For instance, it has been shown to inhibit the growth and physiological characteristics of Tamarix chinensis cuttings under salt stress . The effects were insignificant when applied at low concentrations (< 100 mg L−1), and at high concentrations (>100 mg L−1), 1-ABT limited growth and physiological activities .

Dosage Effects in Animal Models

The effects of 1-ABT vary with different dosages in animal models. For example, after single oral doses of 50 mg/kg in rats, and 20 mg/kg in dogs and monkeys, the plasma concentrations of 1-ABT were high and were sustained for over 24 hours .

Metabolic Pathways

1-ABT is involved in several metabolic pathways. It is a known inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of endogenous compounds and xenobiotics . It also inhibits MAO enzymes, which are involved in the breakdown of neurotransmitters in the brain .

Properties

IUPAC Name

benzotriazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXKHYLLVKZPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167140
Record name 1-Aminobenzotriazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1614-12-6
Record name 1-Aminobenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1614-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Aminobenzotriazole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1614-12-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114498
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Record name 1-Aminobenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzotriazol-1-amine
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Record name 1-AMINOBENZOTRIAZOLE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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